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molecular formula C11H15NO2 B1279659 2-Benzyloxy-N,N-dimethyl-acetamide CAS No. 41858-11-1

2-Benzyloxy-N,N-dimethyl-acetamide

Cat. No. B1279659
M. Wt: 193.24 g/mol
InChI Key: BWVUHPBLCIOQGK-UHFFFAOYSA-N
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Patent
US07994218B2

Procedure details

Adapting procedures or variations thereof according to Benington et al., J. Org. Chem. 1961, 26, 194-197; and Griffiths et al., Tetrahedron, 1997, 53(52), 17815-17822, a 250 mL round-bottomed flask equipped with a magnetic stirring bar and rubber septum was charged with 1.22 mL (1.41 g, 8.51 mmol) of 2-(phenylmethoxy)acetic acid. The acid was dissolved in 30 mL of anhydrous dichloromethane (DCM). To the solution was added 1.86 g (9.0 mmol) of dicyclohexylcarbodiimide (DCC) and the reaction mixture was stirred for two hours at room temperature. Twenty (20) mL (40 mmol) of a two molar (2 M) solution of dimethyl amine (Me2NH) in tetrahydrofuran was added and the mixture stirred overnight at room temperature. The precipitated dicyclohexyl urea (DCU) was filtered off and the solvents removed under reduced pressure using a rotary evaporator. The residue was diluted with ethyl acetate (EtOAc) and the solution filtered again to remove residual DCU. The solution was washed successively with one molar (1.0 M) hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3), brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield a brown solid. Final purification by silica gel column chromatography using a mixture of ethyl acetate (EtOAc) and hexane (Hxn) as eluent (EtOAc/Hxn=1:9) provided 1.08 g (65% yield) of the title compound (36a). Rf=0.30 (EtOAc/Hxn=1:9). 1H NMR (400 MHz, CDCl3): δ=2.97 (s, 3H), 2.99 (s, 3H), 4.18 (s, 2H), 4.62 (s, 2H), 7.28-7.37 (m, 5H) ppm. MS (ESI) m/z: 194.1 (M+H)+, 216.1 (M+Na)+. The analytical data was consistent with the proposed structure and the data in the literature.
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:13]1([N:19]=[C:20]=NC2CCCCC2)CCCCC1.O=C1C2C=CC=CC=2C(=O)N1CCCS(OCC(C)(C)[C@@H](OCC1C=CC=CC=1)C(O)=O)(=O)=O.CNC>ClCCl.O1CCCC1>[CH3:13][N:19]([CH3:20])[C:10](=[O:12])[CH2:9][O:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.22 mL
Type
reactant
Smiles
C1(=CC=CC=C1)COCC(=O)O
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=C1C=CC=C2)=O)CCCS(=O)(=O)OCC([C@H](C(=O)O)OCC2=CC=CC=C2)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and Griffiths et al., Tetrahedron, 1997, 53(52), 17815-17822, a 250 mL round-bottomed flask equipped with a magnetic stirring bar
STIRRING
Type
STIRRING
Details
the mixture stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated dicyclohexyl urea (DCU) was filtered off
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (EtOAc)
FILTRATION
Type
FILTRATION
Details
the solution filtered again
CUSTOM
Type
CUSTOM
Details
to remove residual DCU
WASH
Type
WASH
Details
The solution was washed successively with one molar (1.0 M) hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3), brine, dried over anhydrous magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CUSTOM
Type
CUSTOM
Details
Final purification by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate (EtOAc) and hexane (Hxn) as eluent (EtOAc/Hxn=1:9)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(COCC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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